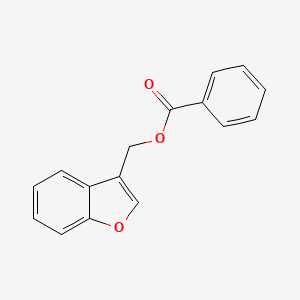
Benzofuran-3-ylmethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran-3-ylmethyl benzoate is an organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring fused to a benzoate moiety, making it a unique and interesting compound for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-3-ylmethyl benzoate typically involves the formation of the benzofuran ring followed by esterification with benzoic acid. One common method is the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions to form the benzofuran ring. This is followed by esterification with benzoic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: Benzofuran-3-ylmethyl benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X)
Major Products Formed:
Oxidation: Benzofuran-3-carboxylic acid derivatives
Reduction: Benzofuran-3-ylmethanol
Substitution: Halogenated, nitrated, or alkylated benzofuran derivatives
Applications De Recherche Scientifique
Benzofuran-3-ylmethyl benzoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzofuran-3-ylmethyl benzoate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents . Additionally, the compound’s ability to interact with microbial cell membranes contributes to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Benzofuran-3-ylmethyl benzoate can be compared with other benzofuran derivatives, such as:
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A naturally occurring benzofuran derivative with phototoxic and anticancer properties.
Bergapten: Another naturally occurring benzofuran derivative used in the treatment of skin disorders.
Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Propriétés
Formule moléculaire |
C16H12O3 |
|---|---|
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
1-benzofuran-3-ylmethyl benzoate |
InChI |
InChI=1S/C16H12O3/c17-16(12-6-2-1-3-7-12)19-11-13-10-18-15-9-5-4-8-14(13)15/h1-10H,11H2 |
Clé InChI |
HBILZSXHCIEAIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2=COC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


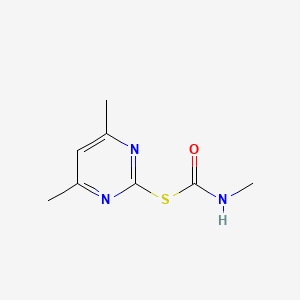
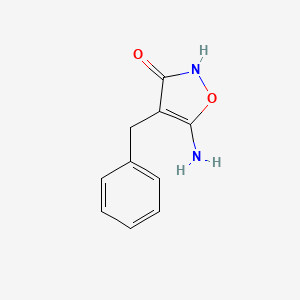


![5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12917167.png)
![3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12917182.png)
![1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one](/img/structure/B12917184.png)
![N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine](/img/structure/B12917189.png)


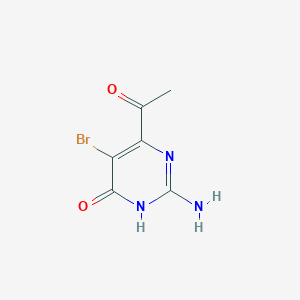
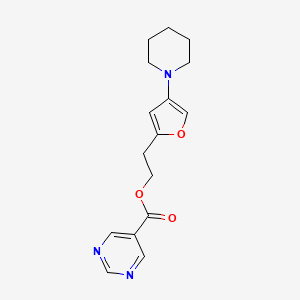
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12917235.png)

